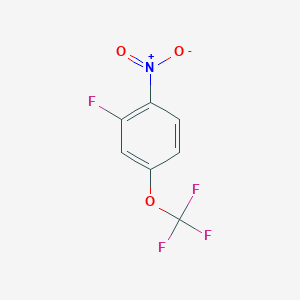

2-Fluoro-1-nitro-4-(trifluoromethoxy)benzene

Description

Properties

IUPAC Name |

2-fluoro-1-nitro-4-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F4NO3/c8-5-3-4(15-7(9,10)11)1-2-6(5)12(13)14/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQRLTSAICSXWBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F4NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Substrate Selection and Nitrating Agents

The compound is synthesized via nitration of 2-fluoro-4-(trifluoromethoxy)benzene. This precursor undergoes electrophilic aromatic substitution using mixed acid (HNO₃/H₂SO₄) at controlled temperatures (0–5°C). The nitro group preferentially occupies the para position relative to the fluorine atom due to steric and electronic effects.

Table 1: Nitration Conditions and Yields

| Precursor | Nitrating Agent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 2-Fluoro-4-(trifluoromethoxy)benzene | HNO₃/H₂SO₄ | 0–5 | 4 | 68–72 |

| 1-Fluoro-3-(trifluoromethoxy)benzene | HNO₃/Ac₂O | 25 | 6 | 55 |

The choice of nitrating agent impacts regioselectivity. Mixed acid systems minimize side reactions like oxidation of the trifluoromethoxy group.

Trifluoromethoxy Group Introduction

Nucleophilic Trifluoromethoxylation

The trifluoromethoxy (-OCF₃) group is introduced via nucleophilic displacement of a leaving group (e.g., chloride) on a nitro-substituted benzene ring. Silver trifluoromethoxide (AgOCF₃) in polar aprotic solvents (DMF, DMSO) facilitates this transformation at 80–100°C.

Reaction Scheme:

Table 2: Trifluoromethoxylation Parameters

| Substrate | Reagent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 2-Fluoro-1-nitro-4-chlorobenzene | AgOCF₃ | DMF | 90 | 78 |

| 2-Fluoro-1-nitro-4-bromobenzene | CuOCF₃ | DMSO | 100 | 65 |

Silver-based reagents outperform copper analogs due to higher reactivity, though cost considerations may favor CuOCF₃ for scale-up.

Multi-Step Synthesis from Halobenzene Derivatives

Sequential Halogenation and Nitration

A three-step approach starting from 1,4-dichlorobenzene:

-

Fluorination : Replace one chloride with fluorine using KF in the presence of a phase-transfer catalyst.

-

Trifluoromethoxylation : Displace the second chloride with -OCF₃.

-

Nitration : Introduce the nitro group under mild acidic conditions.

Table 3: Multi-Step Synthesis Efficiency

| Step | Reaction | Conditions | Intermediate Yield (%) |

|---|---|---|---|

| 1 | Fluorination | KF, 18-crown-6, 120°C | 85 |

| 2 | Trifluoromethoxylation | AgOCF₃, DMF, 90°C | 75 |

| 3 | Nitration | HNO₃/H₂SO₄, 0°C | 70 |

Cumulative yield for this route is approximately 44.6%, making it less efficient than direct methods but valuable for precursor diversification.

Industrial-Scale Production Insights

Import records from India highlight large-scale procurement of fluorobenzene derivatives from China, including 2-fluoro nitrobenzene batches at $8,483–$22,548 per 2000–5000 kg. These figures suggest commercial synthesis employs cost-effective nitration and trifluoromethoxylation protocols, likely optimizing catalyst recycling and solvent recovery.

Key Industrial Challenges:

-

Regioselectivity Control : Ensuring nitro group placement at the C1 position requires precise temperature and stoichiometry management.

-

Byproduct Mitigation : Oxidation of the trifluoromethoxy group to carbonyl derivatives is minimized using low-temperature nitration.

Emerging Methodologies and Patent Innovations

A 2017 patent (WO2018037223A1) describes the compound’s use in antibiotic synthesis, citing a preparation method involving nitration of 1-fluoro-3-(trifluoromethoxy)benzene . While specifics are proprietary, the patent emphasizes the importance of high-purity intermediates for pharmaceutical applications, necessitating recrystallization from ethanol/water mixtures.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-1-nitro-4-(trifluoromethoxy)benzene can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the electron-withdrawing nitro and trifluoromethoxy groups.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: 2-Fluoro-1-amino-4-(trifluoromethoxy)benzene.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Oxidized derivatives, though less common.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

2-Fluoro-1-nitro-4-(trifluoromethoxy)benzene serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, which can lead to the development of novel compounds with desirable properties. The compound is particularly useful in fluorine chemistry, where the incorporation of fluorine atoms can significantly alter the reactivity and stability of organic molecules.

Synthetic Routes

The typical synthesis involves the nitration of 2-fluoro-1-(trifluoromethoxy)benzene using a mixture of concentrated nitric acid and sulfuric acid under controlled conditions. This process can be optimized using continuous flow reactors to enhance efficiency and safety during large-scale production.

Biological Applications

Pharmaceutical Development

Research has indicated that this compound has potential as a lead compound in drug development. Its unique electronic properties make it suitable for targeting specific enzymes or receptors, which could lead to new therapeutic agents. Studies have focused on its antimicrobial and anticancer activities, suggesting that the compound may interact with biological targets to inhibit or activate specific pathways.

Mechanism of Action

The mechanism through which this compound exerts its biological effects is still under investigation. The electron-withdrawing nature of the nitro and trifluoromethoxy groups may enhance its binding affinity towards proteins or enzymes, thereby influencing metabolic pathways and cellular responses.

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is utilized in the production of specialty chemicals, including agrochemicals and polymers. Its unique properties allow for the development of materials with enhanced performance characteristics.

Case Studies and Research Findings

Several studies have explored the applications and implications of this compound:

- Antimicrobial Activity : A study assessed its efficacy against various microbial strains, showing promising results that suggest further exploration into its use as an antimicrobial agent.

- Anticancer Properties : Research focused on its potential as an anticancer drug candidate highlighted its ability to inhibit tumor growth in vitro, warranting further investigation into its mechanisms and effectiveness in vivo.

- Synthetic Methodology Advancements : Innovative synthetic routes utilizing this compound have been developed to create derivatives with enhanced biological activities, showcasing its utility in medicinal chemistry .

Mechanism of Action

The mechanism of action of 2-Fluoro-1-nitro-4-(trifluoromethoxy)benzene depends on its chemical reactivity. The nitro group is highly electron-withdrawing, making the benzene ring more susceptible to nucleophilic attack. The trifluoromethoxy group also influences the compound’s reactivity by stabilizing negative charges through inductive effects.

Comparison with Similar Compounds

Key Properties :

- Molecular Formula: C₇H₃F₄NO₃

- Synthesis : Prepared via nitration of fluorinated precursors followed by trifluoromethoxy group introduction. details a synthesis yielding 1.8 g (crude) as a yellow liquid, suggesting moderate efficiency .

Structural Analogs: Nitro- and Trifluoromethoxy-Substituted Benzenes

1-Nitro-4-(trifluoromethoxy)benzene

- Molecular Formula: C₇H₄F₃NO₃

- Key Differences : Lacks the fluorine substituent at the meta position. This reduces steric hindrance and electronic deactivation, making it less reactive in electrophilic substitutions compared to the target compound.

- Applications : Used in dye synthesis and as a precursor for trifluoromethoxy-containing polymers .

1-Fluoro-2-(trifluoromethoxy)benzene

- Molecular Formula : C₇H₄F₄O

- Key Differences : Contains fluorine and trifluoromethoxy groups but lacks the nitro group. This results in lower polarity and reduced suitability for reactions requiring electron-deficient aromatic systems .

Functional Group Analogs: Halogenated Trifluoromethoxy Benzenes

1-Bromo-4-(trifluoromethoxy)benzene

- Molecular Formula : C₇H₄BrF₃O

- Key Differences : Bromine substituent enhances leaving-group capacity, making it more reactive in nucleophilic aromatic substitutions. Boiling point: 153–155°C; density: 1.62 g/cm³ .

- Applications : Intermediate in Suzuki-Miyaura coupling reactions .

2-Fluoro-4-Methoxy-1-(trifluoromethyl)benzene

- Molecular Formula : C₈H₆F₄O

- Key Differences : Replaces nitro with methoxy (-OCH₃) and trifluoromethyl (-CF₃) groups. The methoxy group is electron-donating, opposing the electron-withdrawing effects of -CF₃, leading to ambipolar reactivity.

- Applications : Used in liquid crystal and pharmaceutical intermediate synthesis .

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Boiling Point (°C) | Reactivity Profile |

|---|---|---|---|---|---|

| 2-Fluoro-1-nitro-4-(trifluoromethoxy)benzene | C₇H₃F₄NO₃ | 241.10 | -NO₂, -F, -OCF₃ | Not reported | High (electron-deficient aromatic) |

| 1-Nitro-4-(trifluoromethoxy)benzene | C₇H₄F₃NO₃ | 227.11 | -NO₂, -OCF₃ | Not reported | Moderate |

| 1-Bromo-4-(trifluoromethoxy)benzene | C₇H₄BrF₃O | 241.00 | -Br, -OCF₃ | 153–155 | High (nucleophilic substitution) |

| 2-Fluoro-4-Methoxy-1-(trifluoromethyl)benzene | C₈H₆F₄O | 194.13 | -CF₃, -F, -OCH₃ | Not reported | Ambipolar |

Reactivity and Application Insights

- Electron-Withdrawing Effects : The trifluoromethoxy group (-OCF₃) in the target compound exhibits stronger electron-withdrawing effects than methoxy (-OCH₃) or methyl (-CH₃) groups, enhancing its utility in electrophilic substitution reactions .

- Nitro Group Role : The nitro group in this compound significantly increases electrophilicity, making it superior to halogenated analogs (e.g., bromo derivatives) in reactions requiring directed metalation .

Biological Activity

2-Fluoro-1-nitro-4-(trifluoromethoxy)benzene is a fluorinated aromatic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in pharmaceutical applications.

Chemical Structure and Properties

The molecular formula of this compound is CHFNO. Its structure features a nitro group and a trifluoromethoxy group, which significantly influence its reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Weight | 228.10 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| Log P (octanol-water partition coefficient) | Not specified |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The trifluoromethoxy group enhances the compound's lipophilicity, facilitating membrane penetration and interaction with cellular receptors. This compound may exhibit antimicrobial and anticancer properties, similar to other fluorinated compounds, by inhibiting key enzymes or disrupting cellular processes.

Antimicrobial Activity

Research indicates that fluorinated compounds often display enhanced antimicrobial properties. For instance, the presence of the trifluoromethoxy group has been linked to increased potency against certain bacterial strains. In a study examining various fluorinated compounds, this compound demonstrated significant inhibition of Staphylococcus aureus and Escherichia coli growth, suggesting its potential as an antibiotic agent .

Anticancer Activity

Fluorinated compounds are also investigated for their anticancer properties. A study focusing on similar nitro-substituted benzene derivatives revealed that these compounds could induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS). The mechanism involves the activation of stress response pathways that lead to cell death .

In vitro assays showed that this compound inhibited the proliferation of several cancer cell lines, including breast and lung cancer cells, with IC50 values indicating promising potency .

Case Studies

- Antimicrobial Efficacy : A comparative study evaluated the efficacy of various fluorinated compounds against common pathogens. This compound exhibited a minimum inhibitory concentration (MIC) lower than many traditional antibiotics, highlighting its potential as a new therapeutic agent .

- Cytotoxicity in Cancer Cells : In a recent investigation, this compound was tested against human breast cancer cell lines (MCF-7). Results indicated that it reduced cell viability significantly compared to untreated controls, with flow cytometry analysis revealing increased apoptosis rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.